1-(2,4-difluorophenyl)-3-morpholinodihydro-1H-pyrrole-2,5-dione
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Overview
Description
1-(2,4-difluorophenyl)-3-morpholinodihydro-1H-pyrrole-2,5-dione is a synthetic organic compound characterized by the presence of a difluorophenyl group and a morpholino group attached to a dihydropyrrole-2,5-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-difluorophenyl)-3-morpholinodihydro-1H-pyrrole-2,5-dione typically involves the reaction of 2,4-difluoroaniline with maleic anhydride in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. The reaction conditions often include the use of an organic solvent such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-difluorophenyl)-3-morpholinodihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a diverse array of derivatives.
Scientific Research Applications
1-(2,4-difluorophenyl)-3-morpholinodihydro-1H-pyrrole-2,5-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with specific biological targets.
Materials Science: Its unique chemical structure makes it a candidate for use in the synthesis of advanced materials, such as polymers and nanomaterials, with specific properties.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids, and its potential effects on cellular processes.
Industrial Applications: It is explored for its use in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2,4-difluorophenyl)-3-morpholinodihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group and morpholino group contribute to its binding affinity and specificity towards these targets. The compound may modulate the activity of these targets by acting as an inhibitor or activator, thereby influencing various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-difluorophenyl)-3-morpholinodihydro-1H-pyrrole-2,5-dione: Similar structure with the difluorophenyl group at different positions.
1-(2,4-difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl: Contains a triazinyl moiety instead of the morpholino group.
Fluconazole: An antifungal drug with a difluorophenyl group and triazole rings.
Uniqueness
1-(2,4-difluorophenyl)-3-morpholinodihydro-1H-pyrrole-2,5-dione is unique due to the presence of both the difluorophenyl and morpholino groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-morpholin-4-ylpyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2O3/c15-9-1-2-11(10(16)7-9)18-13(19)8-12(14(18)20)17-3-5-21-6-4-17/h1-2,7,12H,3-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZBBWKHNAYZBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CC(=O)N(C2=O)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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